4-Chromanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-Arrhythmic Agents

Studies have shown that 4-chromanone derivatives can act as inhibitors of the rapid delayed rectifier potassium current (IKr) []. This specific current plays a crucial role in the repolarization of cardiac tissue. By inhibiting IKr, these compounds can potentially delay repolarization, leading to an increase in the QT interval on an electrocardiogram. This mechanism is characteristic of Class III antiarrhythmic drugs, suggesting the potential of 4-chromanone derivatives for treating cardiac arrhythmias [].

Monoamine Oxidase Inhibitors

Monoamine oxidase (MAO) is an enzyme involved in the breakdown of important neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibiting MAO can be beneficial in treating various neuropsychiatric and neurodegenerative disorders, including depression and Parkinson's disease []. Research suggests that specific 4-chromanone derivatives exhibit potent MAO inhibition properties, making them promising candidates for further development in this therapeutic area [].

Antidiabetic Agents

Structural modifications of the 4-chromanone scaffold can lead to compounds with antidiabetic potential. Studies have shown that specific derivatives act as α-glucosidase inhibitors, enzymes responsible for carbohydrate breakdown in the digestive system []. By inhibiting these enzymes, these derivatives can help regulate blood sugar levels, potentially aiding in diabetes management []. Additionally, some 4-chromanone derivatives exhibit significant antioxidant activity, which may further contribute to their overall therapeutic benefits in diabetes treatment [].

Other Potential Applications

Beyond the aforementioned areas, research continues to explore the diverse applications of 4-chromanone. Some studies suggest potential in developing these compounds as:

- Anticancer agents: Certain 4-chromanone derivatives exhibit cytotoxic activity against various cancer cell lines [].

- Antioxidant and neuroprotective agents: The antioxidant properties of 4-chromanone derivatives raise potential for applications in neurodegenerative diseases [].

- Antimicrobial agents: Some studies have shown 4-chromanone derivatives to possess antibacterial and antifungal activity [].

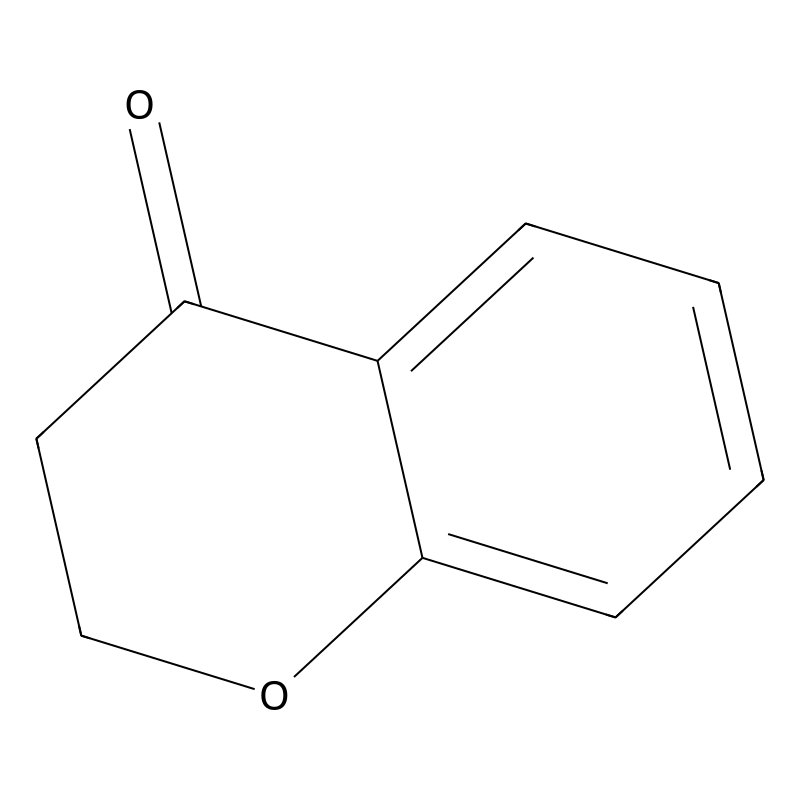

4-Chromanone, also known as chroman-4-one, is a significant heterobicyclic compound characterized by its unique structure, which consists of a benzene ring fused with a dihydropyran moiety. Its molecular formula is , and it has a molecular weight of approximately 148.15 g/mol. The absence of a double bond between the carbon atoms at positions 2 and 3 distinguishes it from related compounds such as chromone, which has notable implications for its chemical behavior and biological activities .

This compound serves as an important building block in medicinal chemistry, facilitating the design and synthesis of various novel therapeutic agents. Its structural properties allow for diverse functionalization, making it a versatile scaffold in drug development .

The specific mechanism of action of 4-Chromanone depends on the biological system it interacts with. Research suggests potential mechanisms like:

Limited information is available regarding the specific hazards of 4-Chromanone. As a general precaution, it's advisable to handle it with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.

Please Note:

- The information on 4-Chromanone is evolving, and more research is needed to fully understand its properties and potential applications.

- The safety data provided is limited. It's crucial to consult Safety Data Sheets (SDS) for specific handling procedures before working with 4-Chromanone.

- Aldol Condensation: This method allows for the synthesis of substituted chromanones through base-mediated reactions involving aldehydes and ketones .

- Electrophilic Aromatic Substitution: The aromatic ring of 4-chromanone can undergo electrophilic substitution reactions, enabling the introduction of various substituents .

- Condensation Reactions: Reactions with formaldehyde or other aldehydes can yield various derivatives depending on the molar ratios used during synthesis .

These reactions contribute to the development of diverse derivatives with potential pharmacological applications.

4-Chromanone exhibits a wide range of biological activities, making it an attractive target for pharmacological research. Notable activities include:

- Anticancer Properties: Various derivatives of 4-chromanone have shown cytotoxic effects against different cancer cell lines, including breast and cervical cancer cells .

- Sirtuin Inhibition: Some substituted chromanones have been identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases and neurodegenerative disorders .

- Antimicrobial Activity: Certain derivatives demonstrate significant antimicrobial effects, suggesting potential applications in treating infections .

These biological activities underscore the compound's relevance in medicinal chemistry.

The synthesis of 4-chromanone can be achieved through several methods:

- Base-Mediated Aldol Condensation: This one-step procedure allows for efficient synthesis by reacting appropriate aldehydes or ketones under basic conditions .

- Cyclization Reactions: The formation of 4-chromanone from phenolic precursors often involves cyclization steps that can be optimized for yield and selectivity .

- Functional Group Modifications: Various functional groups can be introduced to modify the biological activity of 4-chromanone derivatives, enhancing their therapeutic potential .

These methods highlight the flexibility and adaptability of synthetic approaches to generate diverse chromanone derivatives.

4-Chromanone and its derivatives find applications across multiple fields:

- Medicinal Chemistry: As a scaffold for developing new drugs targeting cancer, neurodegenerative diseases, and infections.

- Agriculture: Certain derivatives are explored for their potential use as agrochemicals due to their biological activity against pests and pathogens.

- Material Science: The unique properties of chromanones make them candidates for developing new materials with specific functionalities.

The compound's versatility allows it to be integrated into various research domains.

Interaction studies involving 4-chromanone focus on its binding affinities and inhibitory effects on specific biological targets:

- Sirtuin Enzyme Inhibition: Research indicates that certain chromanone derivatives selectively inhibit SIRT2, revealing insights into their mechanism of action in cellular processes related to aging and disease .

- Cytotoxicity Mechanisms: Studies assess how different substituents on the chromanone structure influence its cytotoxic effects against cancer cell lines, providing valuable data for drug design .

These studies contribute to understanding how structural variations affect biological interactions.

Similar Compounds

Several compounds share structural similarities with 4-chromanone. Here is a comparison highlighting their uniqueness:

| Compound Name | IUPAC Name | Key Differences |

|---|---|---|

| Chromone | 4-Chromone | Contains a double bond between C-2 and C-3 |

| Taxifolin | (2R)-Taxifolin | A flavonoid derivative with additional hydroxyl groups |

| Flavonoids | Various (e.g., Quercetin) | Broader class with diverse structures and activities |

| Coumarin | 1-Benzopyran-2-one | Lacks the dihydropyran structure found in chromanones |

These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 4-chromanone, emphasizing its unique properties within this chemical class .

Traditional condensation methodologies have long served as foundational strategies for constructing the 4-chromanone framework. These approaches typically involve the formation of carbon-carbon bonds through nucleophilic addition reactions, followed by cyclization processes that establish the characteristic chromanone ring system. The reliability and accessibility of starting materials have made condensation-based methods particularly attractive for both academic research and industrial applications.

Aldol Condensation Strategies for Core Structure Formation

The effectiveness of this approach is strongly dependent on the substitution pattern of the acetophenone starting materials. Electron-deficient 2'-hydroxyacetophenones consistently provide high yields of the desired chroman-4-ones, while electron-donating substituents tend to promote competing self-condensation reactions of the aldehyde components. This selectivity pattern has important implications for synthetic planning, as electron-donating groups can lead to significant purification challenges and reduced overall yields. For example, 6,8-dimethyl- and 6-methoxy-substituted 2-pentylchroman-4-one derivatives typically require more extensive purification procedures due to increased byproduct formation.

The structural diversity accessible through aldol condensation strategies is considerable, with yields ranging from 17 to 88 percent depending on the specific substrate combination employed. The 2-pentylchroman-4-one derivative, for instance, can be obtained in 55 percent yield as a pale yellow viscous liquid with characteristic spectroscopic properties including proton nuclear magnetic resonance signals at 7.85 and 4.49-4.35 parts per million. Carbon-13 nuclear magnetic resonance analysis reveals the distinctive carbonyl carbon signal at 192.7 parts per million, confirming successful chromanone formation.

Acid-Catalyzed Cyclization of Phenolic Precursors

Acid-catalyzed cyclization methodologies represent another fundamental approach to 4-chromanone synthesis, particularly when employing phenolic precursors in combination with carbonyl compounds. The acid-catalyzed reactions of substituted 4-chromanones with formaldehyde have been extensively studied, revealing complex mechanistic pathways that involve aldol condensation processes analogous to the Prins reaction. These transformations typically proceed in the presence of sulfuric acid as catalyst, utilizing reaction media such as dioxane or mixed solutions of acetic acid and benzene or cyclohexane.

The product distribution in acid-catalyzed cyclizations is strongly influenced by both the substituent pattern on the chromanone substrate and the choice of solvent system. In mixed acetic acid and benzene solutions, 6-methyl-4-chromanone and 6,8-dimethyl-4-chromanone afford both acetoxymethyl derivatives and 1,3-dioxanes, while unsubstituted 4-chromanone and 8-methyl-4-chromanone produce exclusively 1,3-dioxane products. The 5,7-dimethyl-4-chromanone substrate under these conditions leads to resinous material rather than well-defined products.

Solvent effects play a crucial role in determining reaction outcomes. When dioxane is employed as the reaction medium, both 6-methyl-4-chromanone and 6,8-dimethyl-4-chromanone generate 1,3-dioxane products, while 8-methyl-4-chromanone undergoes polymerization. These observations highlight the importance of careful reaction optimization for achieving desired product selectivity in acid-catalyzed systems.

A highly efficient acid-catalyzed approach involves the use of p-toluenesulfonic acid to promote cascade cyclization reactions of propynol substrates. This methodology achieves exceptional yields up to 99 percent and demonstrates excellent functional group tolerance. The reaction can be successfully scaled to gram quantities while maintaining satisfactory yields, making it attractive for preparative applications. The resulting products serve as valuable intermediates for subsequent palladium-catalyzed coupling reactions, enabling access to complex molecular architectures relevant to drug discovery programs.

Transition Metal-Mediated Synthesis

Transition metal-catalyzed methodologies have revolutionized the synthesis of 4-chromanone derivatives by enabling new disconnection strategies and providing access to previously challenging structural motifs. These approaches leverage the unique reactivity patterns of organometallic intermediates to achieve efficient bond formation under mild conditions, often with excellent regioselectivity and functional group tolerance.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions have established themselves as particularly powerful tools for constructing functionalized 4-chromanone derivatives. The cyclocarbonylative Sonogashira coupling reaction represents a notable advancement in this area, providing direct access to chromone and flavone structures through the reaction of 2-iodophenols with terminal alkynes in the presence of carbon monoxide. This transformation is effectively catalyzed by dibromidobis(N-heterocyclic carbene)palladium(II) complexes, which demonstrate high catalytic activity at low catalyst loadings.

The regioselectivity of palladium-catalyzed cyclocarbonylative reactions can be controlled through careful selection of reaction conditions, particularly the choice of base and solvent. When diethylamine is employed as the base in N,N-dimethylformamide solvent, the reaction preferentially yields six-membered chromone products over five-membered aurone alternatives. This selectivity control is crucial for synthetic planning, as it allows chemists to target specific product classes based on their intended applications.

Mechanistic studies have revealed that the palladium-catalyzed cyclocarbonylative process proceeds through a complex sequence involving oxidative addition, carbonyl insertion, and reductive elimination steps. The initial oxidative addition of 2-iodophenol to palladium(0) generates an aryl-palladium-iodide intermediate, which subsequently undergoes carbon monoxide insertion to form an acyl-palladium species. Substitution of the iodide by the acetylide precursor leads to a palladium intermediate that undergoes reductive elimination to provide the carbonylative coupling product.

A key advantage of modern palladium-catalyzed approaches is their compatibility with diverse alkyne substrates. Both aryl alkynes and alkyl alkynes participate effectively in these transformations, enabling access to structurally diverse chromone libraries. The use of bridged N,N'-substituted benzimidazolium salt ligands has proven particularly beneficial for achieving high catalytic activity while maintaining good regioselectivity.

Copper-Promoted Heterocyclization Techniques

Copper-catalyzed methodologies have emerged as valuable alternatives to palladium-based systems, often offering complementary reactivity patterns and access to different structural motifs. Copper(I)-catalyzed synthesis of selanyl methylene 4-chromanol derivatives exemplifies the versatility of copper-promoted heterocyclization techniques. These transformations proceed through efficient cascade cyclization pathways that involve both 6-exo-dig and 5-exo-dig cyclization modes, depending on the specific substrate structure.

The copper-catalyzed approach demonstrates remarkable tolerance for air and moisture, proceeding effectively under open-air conditions without requiring inert atmosphere protection. This practical advantage makes copper-promoted methods particularly attractive for routine synthetic applications. The catalytic cycle involves alkyne activation through diorgano-diselenides, followed by regioselective incorporation of the selenium-containing unit into the final heterocyclic product.

Copper-catalyzed C2-selective alkynylation reactions represent another important application of copper-promoted heterocyclization techniques. These transformations utilize N-propargyl carboxamides as nucleophilic partners in 1,4-conjugate addition reactions with chromone substrates. Under optimized reaction conditions, this methodology provides access to 21 different C2-functionalized chromanone derivatives through a convenient one-pot procedure. The protocol features readily available starting materials, straightforward operation procedures, and moderate to good yields, making it suitable for generating libraries of pharmacologically relevant compounds.

The mechanism of copper-catalyzed alkynylation involves initial coordination of the copper catalyst to the alkyne substrate, followed by nucleophilic attack at the C2 position of the chromone electrophile. This regioselectivity is crucial for accessing specific substitution patterns that may be important for biological activity. The mild reaction conditions and broad substrate scope make this approach particularly valuable for late-stage functionalization of complex molecules.

Radical Cascade Cyclization Strategies

Radical cascade cyclization strategies have gained significant attention as powerful methods for constructing complex 4-chromanone frameworks through innovative bond-forming sequences. These approaches leverage the unique reactivity of radical intermediates to achieve transformations that would be challenging or impossible using conventional ionic chemistry.

Visible Light-Induced Sulfone Functionalization

Visible light photoredox catalysis has enabled the development of novel approaches to sulfone-functionalized heterocycles through deaminative insertion processes. The photoredox-catalyzed synthesis of sulfones proceeds through the use of Katritzky salts as alkyl radical precursors, with sulfur dioxide insertion occurring under mild visible light irradiation conditions. This methodology enables direct generation of various alkylsulfonyl radicals through photoinduced single electron reduction, leading to diverse dialkyl sulfone products in good to excellent yields.

The mechanism of visible light-induced sulfone functionalization involves initial photocatalytic reduction of the Katritzky salt substrate to generate an alkyl radical intermediate. This radical species then undergoes insertion with sulfur dioxide to form an alkylsulfonyl radical, which subsequently participates in radical coupling or addition reactions to provide the final sulfone product. The use of visible light as the energy source makes this approach environmentally benign and operationally convenient compared to traditional thermal or photochemical methods.

The scope of visible light-induced radical processes extends beyond simple sulfone formation to include more complex cascade cyclization sequences. These transformations can incorporate multiple bond-forming events in a single operation, providing efficient access to densely functionalized heterocyclic systems. The mild reaction conditions and tolerance for diverse functional groups make photoredox approaches particularly valuable for constructing sensitive or highly substituted chromanone derivatives.

Persulfate-Oxidized Decarboxylative Pathways

Persulfate-mediated radical cyclization represents another important strategy for accessing ester-containing chromanone derivatives through decarboxylative pathways. The ammonium persulfate-mediated protocol enables selective intramolecular decarboxylative radical cyclization of 2-(allyloxy)arylaldehyde substrates with oxalate partners. This methodology provides rapid access to various ester-containing alkyl-substituted chroman-4-ones through a practical and efficient synthetic sequence.

The persulfate oxidation approach offers significant practical advantages, as oxalate starting materials can be easily obtained through condensation of readily available alcohols with oxalyl chloride, followed by in situ hydrolysis without requiring tedious column chromatography purification. This streamlined preparation makes the overall synthetic sequence more attractive for preparative applications and library synthesis efforts.

Mechanistic investigations suggest that the persulfate-mediated process proceeds through initial generation of an alkoxycarbonyl radical from the oxalate substrate. This radical species then undergoes intramolecular addition to the allyl ether component of the 2-(allyloxy)arylaldehyde substrate, followed by cyclization to form the chroman-4-one framework. The incorporation of the ester functionality through this radical pathway provides access to functionalized products that can serve as versatile intermediates for further synthetic elaboration.

The cascade radical cyclization-coupling approach has been extended to include diverse radical species beyond alkoxycarbonyl radicals. Phosphonate, azide, and hydroxy functionalized chroman-4-ones can be accessed through analogous radical cyclization strategies that involve intramolecular addition of in situ generated acyl radicals to alkene components. This mechanistic flexibility enables the preparation of structurally diverse chromanone libraries with different functional group patterns based on the specific radical precursor employed.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthetic methodologies have emerged as powerful tools for accelerating chromanone synthesis while often improving yields and selectivity compared to conventional heating methods. These approaches leverage the unique heating characteristics of microwave irradiation to promote efficient bond formation under controlled conditions.

Accelerated Aldol-Michael Addition Cascades

Microwave-assisted aldol-Michael addition cascades represent one of the most successful applications of microwave technology to chromanone synthesis. The microwave-promoted synthesis of chroman-4-one derivatives typically involves heating ethanolic reaction mixtures to temperatures of 160-170 degrees Celsius for one hour periods. This approach provides significant time savings compared to conventional heating methods while often improving product yields and purity.

The efficiency of microwave-assisted aldol-Michael cascades is particularly evident in the synthesis of 2-alkyl-chroman-4-ones from 2'-hydroxyacetophenones and appropriate aldehyde partners. The rapid and uniform heating provided by microwave irradiation promotes efficient enolate formation and subsequent Michael addition, leading to clean cyclization reactions with minimal side product formation. This methodology has been successfully applied to synthesize diverse chromanone libraries with yields ranging from moderate to excellent depending on the specific substrate combination.

The substrate scope of microwave-assisted aldol-Michael cascades includes both electron-rich and electron-deficient aromatic systems, though optimal results are typically achieved with electron-deficient 2'-hydroxyacetophenone substrates. The rapid heating characteristics of microwave irradiation help minimize decomposition pathways that can be problematic under conventional thermal conditions, particularly for sensitive or highly substituted substrates.

Solvent-Free Heterocycle Construction

Solvent-free microwave-assisted protocols represent an environmentally friendly approach to chromanone synthesis that eliminates the need for organic solvents while often providing superior reaction outcomes. The solvent-free preparation of chromones and related heterocycles under microwave heating conditions utilizes silica-supported Wells-Dawson heteropolyacid as an effective catalyst. This heterogeneous catalytic system provides high selectivity, excellent yields, and notably short reaction times compared to conventional synthetic methods.

The Wells-Dawson heteropolyacid catalyst system demonstrates remarkable efficiency for promoting the formation of various oxygen-containing heterocycles, including coumarins, dihydrocoumarins, flavones, and chromones. The solid-supported nature of the catalyst facilitates product isolation and enables catalyst recovery and reuse, making the process economically attractive for large-scale applications. The combination of microwave heating and heterogeneous catalysis provides a clean and environmentally sustainable approach to heterocycle synthesis.

Comparative studies have demonstrated that microwave-assisted solvent-free conditions provide significant advantages over conventional heating methods in terms of both reaction time and product yield. The results obtained under microwave irradiation consistently surpass those achieved through conventional thermal heating, highlighting the unique benefits of microwave activation for heterocycle formation reactions. The solvent-free nature of these transformations also simplifies product isolation and reduces waste generation, making them particularly attractive for industrial applications.

The mechanistic advantages of microwave-assisted solvent-free synthesis arise from the efficient energy transfer and uniform heating characteristics of microwave irradiation. This heating mode promotes rapid formation of reactive intermediates while minimizing thermal decomposition pathways that can be problematic under conventional heating conditions. The heterogeneous catalyst system provides optimal surface interactions for substrate activation while maintaining high selectivity for the desired cyclization pathway.

| Synthetic Method | Catalyst System | Reaction Conditions | Typical Yields | Key Advantages |

|---|---|---|---|---|

| Aldol Condensation | Diisopropylamine | Microwave, 160-170°C, 1h | 17-88% | Simple procedure, commercial starting materials |

| Acid-Catalyzed Cyclization | p-Toluenesulfonic acid | Ambient temperature | Up to 99% | Scalable, functional group tolerance |

| Palladium Coupling | bis(NHC)PdBr₂ | DMF, diethylamine, CO | Good to excellent | Regioselective, diverse substrate scope |

| Copper Heterocyclization | Copper(I) salts | Open air conditions | Moderate to good | Air-stable, practical operation |

| Radical Cyclization | Ammonium persulfate | Ambient temperature | Good yields | Mild conditions, functional group incorporation |

| Microwave Solvent-Free | Wells-Dawson acid | Microwave, no solvent | Excellent | Environmentally friendly, rapid reactions |

Structure-Activity Relationships in Prostate Cancer Models

The antiproliferative efficacy of 3-nitro-4-chromanone derivatives against castration-resistant prostate cancer (CRPC) has been systematically explored. A 2019 study synthesized 36 analogues with varying 2-position substituents, demonstrating that amide-functionalized derivatives (e.g., compound 36) exhibited superior activity compared to ester-bearing counterparts [2]. In DU145 and PC3 CRPC cell lines, 36 achieved IC~50~ values of 0.8–1.2 µM, outperforming cisplatin (IC~50~ = 4.5–6.7 µM) [2]. Key structural determinants include:

- Electron-withdrawing groups at the 3-nitro position, which enhance electrophilicity and DNA intercalation potential.

- Hydrophobic alkyl chains (C6–C10) at the 2-position, improving membrane permeability and target engagement.

Molecular dynamics simulations revealed that optimal chain length (C8) maximizes van der Waals interactions with androgen receptor-negative tumor microenvironments [2].

Cytotoxicity Mechanisms Against Leukemia Cell Lines

3-Benzylidene-4-chromanones demonstrate selective cytotoxicity toward human Molt 4/C8 and CEM T-lymphocytes (IC~50~ = 1.8–4.3 µM) and murine L1210 leukemia cells (IC~50~ = 2.1–5.6 µM) [3]. Comparative studies with 2-benzylidene-1-tetralones showed 40% of chromanone derivatives exhibited superior potency, attributed to:

- Planar conformation of the α,β-unsaturated ketone system, enabling intercalation into DNA base pairs.

- Reduced topological polar surface area (TPSA = 45–65 Ų vs. 55–75 Ų for tetralones), enhancing cellular uptake [3].

Mechanistically, these compounds induce G2/M phase arrest in L1210 cells by downregulating cyclin B1 and upregulating p21~WAF1/CIP1~, as confirmed through flow cytometry and Western blot analyses [3].

Anti-Biofilm and Antimicrobial Properties

Candida albicans Virulence Factor Suppression

Chromone-3-carbonitrile derivatives (e.g., 6-bromo analogue) inhibit C. albicans biofilm formation at 5–10 µg/mL, achieving 80–90% reduction in metabolic activity [6] [8]. Key mechanistic findings include:

- Downregulation of hyphal regulators (TEC1, UME6) by RNA-seq analysis.

- Inhibition of yeast-to-hypha transition through interference with cAMP-PKA signaling [8].

Notably, these compounds exhibit minimal toxicity in Caenorhabditis elegans models (<10% mortality at 50 µg/mL) [8].

Gram-Positive Pathogen Inhibition Mechanisms

Chalcone derivatives derived from 4-chromanone precursors show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 0.39–3.13 µg/mL [7]. The antibacterial mechanism involves:

- Disruption of membrane potential via interaction with undecaprenyl dip

The electronic properties of substituents on the 4-chromanone scaffold profoundly influence biological activity through modulation of electron density distribution, molecular orbital energies, and electrostatic interactions with target proteins. Systematic structure-activity relationship studies have revealed critical insights into how electronic effects govern bioactivity profiles of chromanone derivatives.

Electron-Withdrawing Group Impact on Bioactivity

Electron-withdrawing groups (EWGs) strategically positioned on the chromanone aromatic ring demonstrate remarkable enhancement of biological activity across multiple therapeutic targets. The most compelling evidence derives from comprehensive SIRT2 inhibition studies, where halogen substitutions at positions 6 and 8 yield the most potent inhibitors [1] [2]. The lead compound 6,8-dibromo-2-pentylchroman-4-one exhibits exceptional SIRT2 inhibitory activity with an IC50 value of 1.5 μM, representing a 92% inhibition at 200 μM concentration [1] [2].

Table 1: Electronic Effects of Ring Substitution on 4-Chromanone Bioactivity

| Compound | Position 6 Substituent | Position 8 Substituent | Electronic Nature | SIRT2 IC50 (μM) | Inhibition at 200 μM (%) |

|---|---|---|---|---|---|

| 6,8-Dibromo-2-pentylchroman-4-one | Br | Br | Electron-withdrawing | 1.5 | 92 |

| 6-Chloro-8-bromo-2-pentylchroman-4-one | Cl | Br | Electron-withdrawing | 4.3 | 88 |

| 6,8-Dimethyl-2-pentylchroman-4-one | Me | Me | Electron-donating | 6.2 | 83 |

| 6,8-Difluoro-2-pentylchroman-4-one | F | F | Electron-withdrawing | Inactive | 30 |

| 6-Nitro-2-pentylchroman-4-one | NO2 | H | Electron-withdrawing | Inactive | 58 |

| 6-Methoxy-2-pentylchroman-4-one | OMe | H | Electron-donating | Inactive | 20 |

The superiority of larger electron-withdrawing groups (Br, Cl) over smaller ones (F) suggests that both electronic and steric factors contribute to enhanced activity [1] [2]. The size-dependent activity pattern indicates that optimal inhibitory potency requires sufficient steric bulk to establish favorable van der Waals interactions with the target binding site, while the electron-withdrawing nature enhances electrostatic complementarity.

Quantum chemical calculations reveal that electron-withdrawing substituents significantly lower the HOMO energy levels of chromanone derivatives, increasing their electrophilic character and enhancing interactions with nucleophilic residues in enzyme active sites [3]. The Hammett correlation analysis demonstrates a strong positive correlation between substituent σ parameters and biological activity for carbons para to the substituent group [3].

The mechanism of electron-withdrawing group enhancement involves multiple factors: (1) increased carbonyl electrophilicity facilitating hydrogen bond formation with target proteins, (2) enhanced π-π stacking interactions through reduced electron density in the aromatic system, and (3) favorable electrostatic interactions with positively charged amino acid residues in binding pockets [1] [4].

Steric Considerations in 2-Position Alkylation

The 2-position of the chromanone scaffold presents unique steric challenges and opportunities for optimizing biological activity. Systematic alkylation studies reveal that both chain length and branching patterns critically influence target binding affinity and selectivity profiles [1] [2] [5].

Table 2: Steric Effects of 2-Position Alkylation on 4-Chromanone Activity

| Compound | 2-Position Substituent | Chain Length | Branching | SIRT2 IC50 (μM) | Activity Trend |

|---|---|---|---|---|---|

| 2-Pentyl-6,8-dibromo-chroman-4-one | n-Pentyl | 5 | Linear | 1.5 | High |

| 2-Propyl-6,8-dibromo-chroman-4-one | n-Propyl | 3 | Linear | 10.6 | Good |

| 2-Heptyl-6,8-dibromo-chroman-4-one | n-Heptyl | 7 | Linear | Inactive | Low |

| 2-Isopropyl-6,8-dibromo-chroman-4-one | Isopropyl | 3 | Branched | Inactive | Low |

| 2-Phenethyl-6,8-dibromo-chroman-4-one | Phenethyl | Aromatic | Linear | 6.8 | Moderate |

The optimal alkyl chain length of 3-5 carbons suggests a precise fit requirement within hydrophobic binding pockets of target proteins [1] [2]. Longer chains (heptyl) likely extend beyond the optimal binding region, resulting in unfavorable entropy loss upon binding. Conversely, branching at the 2-position dramatically reduces activity, indicating strict steric constraints in this region [1] [2].

Molecular dynamics simulations reveal that linear alkyl chains at the 2-position adopt extended conformations that maximize hydrophobic contacts with target proteins, while branched chains create steric clashes that disrupt optimal binding geometries [6]. The reduced activity of aromatic substituents compared to optimal alkyl chains suggests that π-π interactions cannot fully compensate for suboptimal hydrophobic complementarity.

Computational analysis using the Enantioselective Dearomative Alkynylation methodology demonstrates that 2-position steric bulk influences the stereochemical outcome of chromanone modifications [6]. Transition state calculations indicate that bulky 2-substituents control facial selectivity through primarily steric hindrance mechanisms rather than electronic effects [6].

Three-Dimensional Pharmacophore Modeling

The development of comprehensive three-dimensional pharmacophore models for 4-chromanone derivatives represents a critical advancement in rational drug design approaches. These models capture the essential spatial and chemical features required for biological activity, enabling virtual screening and structure-based optimization strategies.

Chromanone-Based Scaffold Optimization

Modern pharmacophore modeling approaches for chromanone derivatives integrate multiple complementary methodologies to establish robust structure-activity relationships. The most successful models incorporate six key pharmacophore features: two hydrophobic regions, two hydrogen bond acceptors, and two aromatic ring features [7] [8] [9].

Table 3: Three-Dimensional Pharmacophore Features of 4-Chromanone

| Pharmacophore Feature | Position on Chromanone | Importance Score | Spatial Requirements |

|---|---|---|---|

| Hydrophobic region 1 | 2-Position alkyl chain | High | Linear chain 3-5 carbons optimal |

| Hydrophobic region 2 | 6,8-Position substituents | High | Large electron-withdrawing groups |

| Hydrogen bond acceptor 1 | Carbonyl oxygen (C=O) | Critical | Fixed position, strong H-bond acceptor |

| Hydrogen bond acceptor 2 | Ether oxygen (ring) | Moderate | Constrained by ring geometry |

| Aromatic ring 1 | Benzene ring | Critical | Planar, π-π stacking capability |

| Aromatic ring 2 | External aromatic groups | Variable | Flexible positioning |

Gaussian field-based 3D QSAR pharmacophore models demonstrate statistically significant correlations with R² values of 0.92 and Q² values exceeding 0.92 for acetylcholinesterase inhibitory activity [10]. These models successfully identify critical molecular features responsible for target selectivity and potency optimization.

The chromanone scaffold optimization process requires careful consideration of conformational constraints imposed by the fused ring system. The half-chair conformation of the dihydropyran ring creates a rigid framework that positions substituents in well-defined spatial orientations [11]. This conformational rigidity provides both advantages and limitations: it ensures consistent pharmacophore presentation but restricts conformational flexibility that might optimize induced-fit binding.

Scaffold hopping strategies successfully identify chromanone derivatives as superior alternatives to related chromone scaffolds for specific targets. Comparative analysis of chromone versus chromanone derivatives reveals that the saturated C2-C3 bond in chromanones provides enhanced metabolic stability and improved selectivity profiles [7].

Exocyclic Methylidene Bond Contribution to Reactivity

The incorporation of exocyclic methylidene groups at the 3-position of chromanone derivatives creates powerful Michael acceptor systems that dramatically enhance biological activity through covalent target modification mechanisms. These α,β-unsaturated carbonyl systems exhibit tunable reactivity profiles dependent on the electronic nature of exocyclic substituents.

Table 4: Exocyclic Methylidene Bond Contribution to Reactivity

| Compound Type | Exocyclic Bond Type | Electronic Effect | Reactivity Enhancement | Michael Acceptor Ability |

|---|---|---|---|---|

| 3-Benzylidenechroman-4-one | C=C with aromatic | Extended conjugation | High | Strong |

| 3-Methylidenechroman-4-one | C=C with methyl | Moderate conjugation | Moderate | Weak |

| 3-Arylidenechroman-4-one (EWG) | C=C with EWG-aryl | Electron-deficient alkene | Very high | Very strong |

| 3-Arylidenechroman-4-one (EDG) | C=C with EDG-aryl | Electron-rich alkene | Moderate | Moderate |

The reactivity of 3-benzylidenechroman-4-one derivatives toward cellular thiols demonstrates their potential as covalent inhibitors. HPLC-MS investigations reveal rapid thiol conjugate formation, with complete consumption of starting materials within 45 minutes under physiological conditions. The higher reactivity compared to corresponding tetralone derivatives suggests unique electronic characteristics of the chromanone scaffold.

Computational analysis using condensed Fukui functions identifies the β-carbon atom (C3) as the preferred site for nucleophilic attack. Ground-state ¹³C NMR chemical shift analysis reveals that chromanone derivatives exhibit more polar C=C bonds compared to carbocyclic analogs, explaining their enhanced electrophilic reactivity.

The strategic incorporation of electron-withdrawing groups on the exocyclic aryl ring further enhances Michael acceptor ability. Compounds bearing 4-nitro or 4-trifluoromethyl substituents show dramatically increased reactivity toward biological nucleophiles while maintaining selectivity for specific cellular targets. This tunable reactivity enables the development of mechanism-based inhibitors with controlled covalent modification profiles.

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

4-Chromanone

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.